2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
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Overview
Description
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound with the molecular formula C11H14N4OS. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been found to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives have been found to have various effects at the molecular and cellular level, contributing to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves the condensation of 5,6-dimethyl-1H-benzimidazole-2-thiol with acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor in the synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, known for its role in the structure of vitamin B12.
2-Mercaptobenzimidazole: Another benzimidazole derivative with similar chemical properties and applications.
Benzimidazole: The parent compound, widely studied for its pharmacological activities.
Uniqueness
This compound is unique due to the presence of both the benzimidazole and hydrazide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)17-5-10(16)15-12/h3-4H,5,12H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXDQHIVYLKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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